Cas no 320424-85-9 (N,N-Dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine)

N,N-Dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine
- 1C-062
- AKOS005081796
- Oprea1_718326
- N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-5-amine
- 320424-85-9
- 1H-Pyrazol-3-amine, N,N-dimethyl-4-(4-phenoxyphenyl)-
- N,N-Dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine
-
- Inchi: 1S/C17H17N3O/c1-20(2)17-16(12-18-19-17)13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,18,19)
- InChI Key: GKEUVTBXLXQNCU-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C1C=CC(=CC=1)C1C=NNC=1N(C)C
Computed Properties
- Exact Mass: 279.137162174g/mol
- Monoisotopic Mass: 279.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 41.2Ų
Experimental Properties
- Density: 1.189±0.06 g/cm3(Predicted)
- Boiling Point: 473.7±45.0 °C(Predicted)
- pka: 15.29±0.50(Predicted)
N,N-Dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669550-25mg |
N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-5-amine |
320424-85-9 | 98% | 25mg |
¥1386.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669550-2mg |
N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-5-amine |
320424-85-9 | 98% | 2mg |
¥578.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669550-5mg |
N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-5-amine |
320424-85-9 | 98% | 5mg |
¥627.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669550-20mg |
N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-5-amine |
320424-85-9 | 98% | 20mg |
¥1274.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669550-10mg |
N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-5-amine |
320424-85-9 | 98% | 10mg |
¥934.00 | 2024-08-02 |
N,N-Dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine Related Literature
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
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Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
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Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
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Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
Additional information on N,N-Dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine
N,N-Dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine: A Comprehensive Overview
N,N-Dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine, with the CAS number 320424-85-9, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential applications in drug discovery. The structure of this molecule is characterized by a pyrazole ring system substituted with a dimethylamino group and a phenoxyphenyl moiety, which contributes to its unique chemical properties and biological functions.
Recent studies have highlighted the importance of pyrazole derivatives in the development of novel therapeutic agents. For instance, researchers have explored the potential of N,N-Dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine as a candidate for anti-inflammatory and anticancer therapies. The phenoxyphenyl group attached to the pyrazole ring is believed to play a crucial role in modulating the compound's bioactivity. This group enhances the molecule's ability to interact with specific biological targets, such as enzymes or receptors, making it a promising lead compound for drug development.
The synthesis of N,N-Dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. The use of microwave-assisted synthesis has been reported to significantly improve the reaction efficiency and yield, making this compound more accessible for large-scale production. This advancement in synthetic methodology has facilitated further research into its properties and applications.
In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its solubility characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These techniques have been instrumental in confirming the compound's purity and structural integrity.
One of the most intriguing aspects of N,N-Dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine is its ability to act as a selective inhibitor of certain kinases. Kinase inhibitors are critical in the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Recent studies have demonstrated that this compound exhibits potent inhibitory activity against targets such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). These findings suggest that it could serve as a lead molecule for developing next-generation kinase inhibitors with improved efficacy and reduced side effects.
Beyond its pharmacological applications, this compound has also been investigated for its potential in materials science. The pyrazole ring system is known to exhibit interesting electronic properties, making it a candidate for use in organic electronics. Researchers have explored its application as an electron transport layer in organic light-emitting diodes (OLEDs) and solar cells. Preliminary results indicate that it could enhance device performance by improving charge carrier mobility and stability.
In addition to its scientific significance, N,N-Dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine holds promise for environmental applications. Its ability to act as a catalyst in certain chemical reactions has been explored as a means to reduce waste generation in industrial processes. Green chemistry initiatives often emphasize the development of sustainable catalysts, and this compound's potential in this area aligns with global efforts to promote eco-friendly chemical practices.
The continued exploration of N,N-Dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amino's properties underscores its versatility as a chemical entity with wide-ranging applications. As research advances, it is anticipated that new insights into its structure-function relationships will emerge, paving the way for innovative uses across multiple disciplines.
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